An In-depth Technical Guide to 1-(2,6-Difluorophenyl)ethanamine HCl: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(2,6-Difluorophenyl)ethanamine HCl: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy to enhance a molecule's pharmacological profile. The unique electronic properties of fluorine can profoundly influence potency, selectivity, metabolic stability, and pharmacokinetic parameters. Within the arsenal of fluorinated building blocks, 1-(2,6-difluorophenyl)ethanamine and its hydrochloride salt have emerged as a critical chiral amine for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and resolution to its application in the development of targeted therapeutics.
Physicochemical and Structural Characteristics
1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine that exists as a stable, crystalline solid. The presence of two fluorine atoms ortho to the point of attachment on the phenyl ring creates a unique electronic and steric environment, which is often key to its utility in drug design.
| Property | Value | CAS Number |
| Racemic 1-(2,6-Difluorophenyl)ethanamine HCl | C₈H₁₀ClF₂N | 1309602-31-0[1] |
| (R)-1-(2,6-Difluorophenyl)ethanamine HCl | C₈H₁₀ClF₂N | 1309598-72-8 |
| (S)-1-(2,6-Difluorophenyl)ethanamine HCl | C₈H₁₀ClF₂N | 1309598-68-2[2][3] |
| Molecular Weight | 193.62 g/mol | |
| Appearance | White to yellow solid | |
| LogP (calculated) | 1.80 | [1] |
digraph "1-(2,6-Difluorophenyl)ethanamine_HCl" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Define nodes for the atoms N [label="NH3+", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="1,-0.5!", fontcolor="#202124"]; C2 [label="CH3", pos="1,-1.5!", fontcolor="#202124"]; C_ar1 [label="C", pos="2,0!", fontcolor="#202124"]; C_ar2 [label="C", pos="3,0.5!", fontcolor="#202124"]; F1 [label="F", pos="3,1.5!", fontcolor="#EA4335"]; C_ar3 [label="C", pos="4,0!", fontcolor="#202124"]; H1[label="H", pos="4.5,-0.5!", fontcolor="#202124"]; C_ar4 [label="C", pos="4,-1!", fontcolor="#202124"]; H2[label="H", pos="4.5,-1.5!", fontcolor="#202124"]; C_ar5 [label="C", pos="3,-1.5!", fontcolor="#202124"]; H3[label="H", pos="3,-2.5!", fontcolor="#202124"]; C_ar6 [label="C", pos="2,-1!", fontcolor="#202124"]; F2 [label="F", pos="1.5,-2!", fontcolor="#EA4335"]; Cl [label="Cl-", pos="-1,0.5!", fontcolor="#34A853"];
// Define edges for the bonds N -- C1; C1 -- C2; C1 -- C_ar1; C_ar1 -- C_ar2; C_ar2 -- F1; C_ar2 -- C_ar3; C_ar3 -- H1; C_ar3 -- C_ar4; C_ar4 -- H2; C_ar4 -- C_ar5; C_ar5 -- H3; C_ar5 -- C_ar6; C_ar6 -- F2; C_ar6 -- C_ar1; }
Caption: Chemical structure of 1-(2,6-Difluorophenyl)ethanamine HCl.
Synthesis of Racemic 1-(2,6-Difluorophenyl)ethanamine
The most common and efficient method for the synthesis of 1-(2,6-difluorophenyl)ethanamine is through the reductive amination of its corresponding ketone precursor, 2',6'-difluoroacetophenone.[4][5] This one-pot reaction is favored for its operational simplicity and high yields.
Experimental Protocol: Reductive Amination
Rationale: This protocol utilizes sodium cyanoborohydride as the reducing agent, which is selective for the protonated imine intermediate over the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[6] The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation and the subsequent reduction.
Materials:
-
2',6'-Difluoroacetophenone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2',6'-difluoroacetophenone (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
-
To a solution of the crude amine in diethyl ether, add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 1-(2,6-difluorophenyl)ethanamine hydrochloride as a white to off-white solid.
Caption: Workflow for the synthesis of 1-(2,6-Difluorophenyl)ethanamine HCl.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers is crucial, as the desired biological activity often resides in a single stereoisomer. The most common method for the chiral resolution of amines on a preparative scale is through diastereomeric salt formation, which leverages the different physical properties of the resulting diastereomeric salts.[7][8]
Experimental Protocol: Diastereomeric Salt Formation and Resolution
Rationale: This protocol employs a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts with the racemic amine.[7] These diastereomers exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, which can then be isolated. The enantiomerically pure amine is subsequently liberated by treatment with a base.
Materials:
-
Racemic 1-(2,6-difluorophenyl)ethanamine
-
(+)-Tartaric acid (or another suitable chiral acid like (-)-mandelic acid)
-
Methanol or Ethanol
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve racemic 1-(2,6-difluorophenyl)ethanamine (1 equivalent) in a minimal amount of warm methanol or ethanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in the same warm solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal yield, the mixture can be further cooled in an ice bath or refrigerator.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric excess (e.e.) of the crystallized salt should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
To liberate the free amine, suspend the diastereomeric salt in a mixture of dichloromethane and a 2 M sodium hydroxide solution.
-
Stir until the salt has completely dissolved and partitioned between the two layers.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
The hydrochloride salt can be prepared as described in the synthesis protocol.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Applications in Drug Discovery
1-(2,6-Difluorophenyl)ethanamine is a highly valued building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The 2,6-difluorophenyl moiety can engage in favorable interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity.
Role as a Key Intermediate for Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[9] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The chiral nature of 1-(2,6-difluorophenyl)ethanamine allows for precise three-dimensional positioning of substituents, which is critical for achieving high-affinity binding to the target kinase.
While specific, publicly disclosed drug syntheses using this exact building block are often proprietary, the structural motif is prevalent in patent literature for a wide range of kinase targets, including but not limited to:
-
Janus kinases (JAKs)
-
Receptor tyrosine kinases (e.g., EGFR, VEGFR)
-
Serine/threonine kinases (e.g., p38, ROCK)
The amine functionality serves as a convenient handle for the introduction of various heterocyclic scaffolds that are commonly found in kinase inhibitors.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 1-(2,6-difluorophenyl)ethanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the methyl protons. The aromatic region will likely display a complex multiplet due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). The aliphatic carbons will also be present in the upfield region of the spectrum.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry will typically show the molecular ion of the free amine (M+H)⁺.
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F stretching.
Chiral High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC is the gold standard for determining the enantiomeric purity of the resolved amine. A suitable chiral stationary phase (e.g., polysaccharide-based) is used to separate the two enantiomers, allowing for their quantification.
Conclusion
1-(2,6-Difluorophenyl)ethanamine hydrochloride is a cornerstone building block for the synthesis of advanced pharmaceutical intermediates. Its difluorinated phenyl ring imparts desirable properties that can lead to improved drug candidates. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is paramount for its effective utilization in drug discovery and development programs. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
References
- Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases
- 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum. ChemicalBook.
- General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.
- This journal is © The Royal Society of Chemistry 2016. Rsc.org.
- New Journal of Chemistry Supporting Inform
- Chiral resolution. Wikipedia.
- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0220496). NP-MRD.
- 1-(2,6-Difluorophenyl)ethanamine hydrochloride (CAS 1309602-31-0). Fluorochem.
- (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Sigma-Aldrich.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
- 2 ,6 -Difluoroacetophenone 97 13670-99-0. Sigma-Aldrich.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
- Reductive amination of acetophenone derivatives employing AmDHs.
- (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Chemsrc.com.
- (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | 1309598-68-2. J&K Scientific.
- NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine ….
- (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. MilliporeSigma.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- CAS 1212972-48-9: (S)-1-(3,4-Difluorophenyl)ethaneamine HCl. CymitQuimica.
- 2',6'-Difluoroacetophenone. Chem-Impex.
- 1-(2,6-Difluorophenyl)-2-(methylthio)ethan-1-one. ChemScene.
- Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. PubMed.
- (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine. Smolecule.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- 1217453-91-2|(R)-1-(2,6-Difluorophenyl)ethanamine|BLD Pharm. BLDpharm.com.
- (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Sigma-Aldrich.
- (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Sigma-Aldrich.
- (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9. ChemicalBook.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
- PF-670462 (hydrochloride) (CAS Number: 950912-80-8). Cayman Chemical.
- ACS Fall 2025 Unveils 13 Novel Drug Structures - Complete Building Blocks List Released - PART I (4/13). BLDpharm.
- Kinase Inhibitors. Enamine Bioactive Compounds.
- 5364 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. USP.
- PRODUCT INFORM
- (S)-1-(3,5-Difluorophenyl)ethanamine | CAS 444643-16-7. AMERICAN ELEMENTS.
- 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum. ChemicalBook.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EBC [ebc.enamine.net]
